molecular formula C9H12N2O2 B13045576 Methyl 3-hydrazinyl-4-methylbenzoate

Methyl 3-hydrazinyl-4-methylbenzoate

Cat. No.: B13045576
M. Wt: 180.20 g/mol
InChI Key: FUZLJVNOIQNBML-UHFFFAOYSA-N
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Description

Methyl 3-hydrazinyl-4-methylbenzoate is an organic compound with the molecular formula C9H12N2O2 It is a derivative of benzoic acid and contains both hydrazine and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-hydrazinyl-4-methylbenzoate can be synthesized through the reaction of 3-hydrazinyl-4-methylbenzoic acid with methanol in the presence of a strong acid catalyst. The reaction typically involves refluxing the mixture to facilitate esterification. Another method involves the reaction of 3-hydrazinyl-4-methylbenzoyl chloride with methanol under basic conditions.

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydrazinyl-4-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form corresponding azo compounds.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like alkyl halides can react with the hydrazine group under basic conditions.

Major Products Formed

    Oxidation: Azo compounds.

    Reduction: Alcohol derivatives.

    Substitution: Substituted hydrazine derivatives.

Scientific Research Applications

Methyl 3-hydrazinyl-4-methylbenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-hydrazinyl-4-methylbenzoate involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-hydrazinylbenzoate
  • Methyl 4-hydrazinylbenzoate
  • Ethyl 3-hydrazinyl-4-methylbenzoate

Uniqueness

Methyl 3-hydrazinyl-4-methylbenzoate is unique due to the presence of both hydrazine and ester functional groups, which confer distinct reactivity and potential applications. Its methyl group also influences its chemical behavior and biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

methyl 3-hydrazinyl-4-methylbenzoate

InChI

InChI=1S/C9H12N2O2/c1-6-3-4-7(9(12)13-2)5-8(6)11-10/h3-5,11H,10H2,1-2H3

InChI Key

FUZLJVNOIQNBML-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)NN

Origin of Product

United States

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